molecular formula C21H15ClF3N5O3 B8769551 V600Ebraf-IN-1

V600Ebraf-IN-1

Cat. No. B8769551
M. Wt: 477.8 g/mol
InChI Key: MNCDHOPLKWNXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1c(=O)[nH]c2c(Oc3ccc(N)cc3)ccnc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:20][c:21]1[c:22]([C:30]([F:31])([F:32])[F:33])[cH:23][c:24]([N:27]=[C:28]=[O:29])[cH:25][cH:26]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[c:8]3[c:9]([n:10][cH:11][cH:12]2)[n:13]([CH3:17])[c:14](=[O:16])[nH:15]3)[cH:18][cH:19]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[c:8]3[c:9]([n:10][cH:11][cH:12]2)[n:13]([CH3:17])[c:14](=[O:16])[nH:15]3)[cH:18][cH:19]1)[C:28]([NH:27][c:24]1[cH:23][c:22]([C:30]([F:31])([F:32])[F:33])[c:21]([Cl:20])[cH:26][cH:25]1)=[O:29]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C=Nc1ccc(Cl)c(C(F)(F)F)c1
Name
Cn1c(=O)[nH]c2c(Oc3ccc(N)cc3)ccnc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cn1c(=O)[nH]c2c(Oc3ccc(N)cc3)ccnc21

Outcomes

Product
Name
Type
product
Smiles
Cn1c(=O)[nH]c2c(Oc3ccc(NC(=O)Nc4ccc(Cl)c(C(F)(F)F)c4)cc3)ccnc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.